- Chiral Selection in Oligoadenylate Formation in the Presence of a Metal ion Catalyst or Poly(U) Template, Origins of Life and Evolution of Biospheres, 2005, 35(3), 213-223

Cas no 2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine)

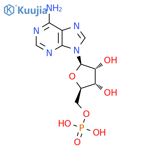

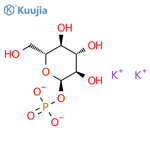

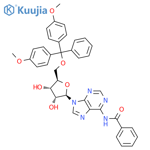

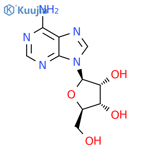

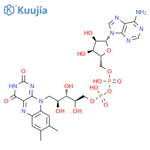

2596-55-6 structure

商品名:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine 化学的及び物理的性質

名前と識別子

-

- Adenosine5'-(trihydrogen diphosphate), P'®

- 5'-ester with adenosine

- Adenosine5'-(trihydrogen pyrophosphate), 5'®5'-ester with adenosine (8CI)

- Adenosine 5'-diphosphate, 5'®5'-ester with adenosine (6CI)

- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)

- Ap2A

- Diadenosine5',5'-pyrophosphate

- Diadenosine 5'-pyrophosphate

- Diadenosine pyrophosphate

- P1,P2-Di(adenosine-5') diphosphate

- P1,P2-Di(adenosine-5') diphosphate

- Diadenosine 2 pyrophosphate

- Diadenosine 5'-pyrophosphate

- Diadenosine 5',5'-pyrophosphate

- Ap A

- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)

- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with adenosine (8CI)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine

- 2596-55-6

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

- Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with adenosine

- Adenosine monophosphate-adenosine

- AP-A

- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)

- Diadenosine 5',5'-pyrophosphate

-

- インチ: 3

- InChIKey: POAWSERMDAWXQU-VQFZJOCSSA-N

- ほほえんだ: [C@@H]1(N2C3=C(C(=NC=N3)N)N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.P(OC[C@H]1O[C@@H](N2C3=C(C(=NC=N3)N)N=C2)[C@H](O)[C@@H]1O)(O)(O)=O

計算された属性

- せいみつぶんしりょう: 676.116

- どういたいしつりょう: 676.116

- 同位体原子数: 0

- 水素結合ドナー数: 8

- 水素結合受容体数: 21

- 重原子数: 45

- 回転可能化学結合数: 10

- 複雑さ: 1160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _5.5

- トポロジー分子極性表面積: 341Ų

じっけんとくせい

- 密度みつど: 2.43

- ふってん: 1143.9°Cat760mmHg

- フラッシュポイント: 645.6°C

- 屈折率: 1.981

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine 合成方法

合成方法 1

はんのうじょうけん

1.1R:4-Ethylmorpholine, C:Pb(NO3)2, S:H2O, 1 d, 20°C, pH 7.3

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1R:R:1H-Imidazole, S:D2O, 1 h, 37°C

1.218 h, 37°C

1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8

1.218 h, 37°C

1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8

リファレンス

- A Simple Synthesis of Sugar Nucleoside Diphosphates by Chemical Coupling in Water, Angewandte Chemie, 2012, 51(46), 11531-11534

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1R:N-Methylmorpholine, R:HCl, C:MnCl2, S:H2O

リファレンス

- Divalent metal ion-catalyzed pyrophosphate bond formation in aqueous solution. Synthesis of nucleotides containing polyphosphate, Nucleosides & Nucleotides, 1992, 11(2-4), 773-85

合成方法 7

はんのうじょうけん

1.1C:MnCl2

リファレンス

- Facile synthesis of nucleotides containing polyphosphates by manganese(II) and cadmium(II) ion-catalyzed pyrophosphate bond formation in aqueous solution, Tetrahedron Letters, 1990, 31(2), 235-8

合成方法 8

はんのうじょうけん

1.1S:C5H5N, 30 min, rt; overnight, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt

3.2R:rt

3.3R:Et3N, S:MeOH, rt

1.1S:C5H5N, 30 min, rt; overnight, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1S:MeCN, rt

4.1R:I2

5.1S:DMF

5.2R:NH4OH, S:H2O, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt

3.2R:rt

3.3R:Et3N, S:MeOH, rt

1.1S:C5H5N, 30 min, rt; overnight, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1S:MeCN, rt

4.1R:I2

5.1S:DMF

5.2R:NH4OH, S:H2O, rt

リファレンス

- Efficient Chemical Synthesis of AppDNA by Adenylation of Immobilized DNA-5'-monophosphate, Organic Letters, 2009, 11(5), 1067-1070

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C

1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C

2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C

3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C

5.1R:S:THF, S:DMSO, 48 h, rt

6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt

7.1R:DBU, S:THF, 48 h, rt

1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C

2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C

3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C

5.1R:S:THF, S:DMSO, 48 h, rt

6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt

7.1R:DBU, S:THF, 48 h, rt

リファレンス

- Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and Tetraphosphodiesters, Organic Letters, 2007, 9(22), 4483-4486

合成方法 12

はんのうじょうけん

1.1S:H2O, S:t-BuOH, 3 h, reflux; overnight, reflux; reflux → rt

1.2S:MeOH, S:Et2O, rt

1.1S:MeOH, 30 min, rt

2.1S:C5H5N, 72 h, rt

2.2R:NaOH, S:H2O, rt, pH 8

1.2S:MeOH, S:Et2O, rt

1.1S:MeOH, 30 min, rt

2.1S:C5H5N, 72 h, rt

2.2R:NaOH, S:H2O, rt, pH 8

リファレンス

- Simple Synthesis of P1P2-Diadenosine 5'-Pyrophosphate, Synthetic Communications, 2008, 38(19), 3260-3269

合成方法 13

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Raw materials

- Adenosine 5’-Monophosphate Disodium Salt Hydrate

- 5'-O-DMT-Bz-rA

- Adenosine monophosphate

- N,N'-Dicyclohexylcarbodiimide

- 9H-Purin-6-amine, 9-[5-O-(hydroxy-1H-imidazol-1-ylphosphinyl)-β-L-ribofuranosyl]-

- N,O-Bis(trimethylsilyl)acetamide

- 3-hydroxypropanenitrile

- Imidazole

- Adenosine 5'-Monophosphomorpholidate 4-Morpholine-N,N'-dicyclohexylcarboxamidine salt

- adenosine 5'-phosphoroimidazolide

- Riboflavine 5’-Phosphate

- Benzoyl chloride

- Glucose-1-phosphate Dipotassium Salt

- Adenosine, inosinylyl-(3'→5')-

- Adenosine

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Preparation Products

- Adenosine monophosphate (61-19-8)

- Flavine Adenine Dinucleotide (146-14-5)

- a-D-Glucopyranose, cyclic1,2-(hydrogen phosphate) (9CI) (64161-84-8)

- Adenosine 5'-Triphosphate (56-65-5)

- Adenosine 5'-(trihydrogen diphosphate), P'-α-D-glucopyranosyl ester (2140-58-1)

- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)

- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')-β-L-adenylyl-(2'→5')- (916981-65-2)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine (2596-55-6)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine) 関連製品

- 61-19-8(Adenosine monophosphate)

- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)

- 18422-05-4(Adenosine 5'-monophosphate monohydrate)

- 56-65-5(Adenosine 5'-Triphosphate)

- 1927-31-7(2'-Deoxy-5'-ATP)

- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)

- 60-92-4(Cyclic AMP)

- 58-64-0(Adenosine 5'-Diphosphate)

- 75607-67-9(Fludarabine phosphate)

- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量